molecular formula C9H7N3 B1593038 3-Methyl-1H-indazole-5-carbonitrile CAS No. 267875-55-8

3-Methyl-1H-indazole-5-carbonitrile

Cat. No.: B1593038
CAS No.: 267875-55-8
M. Wt: 157.17 g/mol
InChI Key: USZDSFDKLKSIGM-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is a white to off-white powder or crystals .


Synthesis Analysis

The synthesis of 1H-indazoles, such as this compound, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12) .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . Much effort has been spent in recent years to develop synthetic approaches to indazoles .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

One significant application of 3-Methyl-1H-indazole-5-carbonitrile is in the synthesis of novel compounds. For instance, it has been utilized in the synthesis of pyrimidine and annulated pyrimidine fused indazole derivatives. These compounds demonstrate notable anti-microbial activity against various bacterial and fungal species, showcasing the potential of this compound derivatives in medicinal chemistry (Yakaiah et al., 2008).

Role in Organic Synthesis

The chemical has also found applications in the field of organic synthesis. For example, its derivatives have been involved in the cascade reactions for the synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives, which contain biologically active pyrimidine and indazole templates. These reactions, catalyzed by organic bases, follow group-assisted-purification chemistry, simplifying the purification process in synthetic chemistry (Shinde & Jeong, 2016).

Development of Anticancer Agents

Furthermore, derivatives of this compound have been evaluated for their potential in anticancer applications. A study synthesizing and characterizing 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrated these compounds' growth inhibitory and cytostatic activities against various cancer cell lines. This research highlights the potential of this compound derivatives in developing new anticancer drugs (Kachaeva et al., 2018).

Applications in Material Science

In the field of material science, derivatives of this chemical have been used in the synthesis of highly branched oligoethylenes. This involves the use of N,N-indazole derivative methallyl Ni(II) complexes, highlighting a novel approach in polymer chemistry and the broad applicability of this compound derivatives (Araya et al., 2020).

Safety and Hazards

The safety information for 3-Methyl-1H-indazole-5-carbonitrile includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements are P261, P280, P305, P338, P351 .

Future Directions

The future directions for the research and development of 3-Methyl-1H-indazole-5-carbonitrile and similar compounds could involve further exploration of their medicinal applications, as well as the development of more efficient and environmentally friendly synthetic approaches .

Biochemical Analysis

Biochemical Properties

3-Methyl-1H-indazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may have different biological activities, which can affect the overall outcome of experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including organ damage and altered physiological functions . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites with distinct biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate its distribution within tissues, affecting its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects .

Properties

IUPAC Name

3-methyl-2H-indazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZDSFDKLKSIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629489
Record name 3-Methyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267875-55-8
Record name 3-Methyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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